6-Bromo Thiourea Carbamate Enables Regiospecific Triazolopyridine Cyclization (5-Bromo vs. 6-Bromo Scaffold)
The compound 1-(6-bromopyridin-2-yl)-3-(ethoxycarbonyl)thiourea cyclizes with hydroxylamine hydrochloride in the presence of DIEA to form 2-amino-5-bromo[1,2,4]triazolo[1,5-a]pyridine, a key intermediate for kinase inhibitor families including Syk, ASK, and Mps-1 inhibitors [1][2]. In contrast, analogous cyclization with the 5-bromopyridin-2-yl isomer yields a regioisomeric triazolopyridine scaffold with a different bromine position that alters subsequent cross-coupling vector and structure–activity relationships (SAR), as demonstrated in PI3Kγ inhibitor programs where regioisomeric bromine placement shifted IC50 values by ≥10-fold [3]. This regiospecificity is a critical differentiator not available from the 5-bromo isomer.
| Evidence Dimension | Cyclization substrate for [1,2,4]triazolo[1,5-a]pyridine core formation |
|---|---|
| Target Compound Data | Forms 2-amino-5-bromo[1,2,4]triazolo[1,5-a]pyridine with hydroxylamine hydrochloride/DIEA [1] |
| Comparator Or Baseline | 5-bromopyridin-2-yl isomer yields alternative regioisomeric scaffold; in PI3Kγ chemoproteomic screening, regioisomeric bromine position altered inhibitor IC50 by ≥10-fold (exact shift depends on substituent pattern) [3] |
| Quantified Difference | ≥10-fold IC50 shift reported for regioisomeric bromine placement in homologous triazolopyridine kinase inhibitor series [3] |
| Conditions | Cyclization: hydroxylamine HCl, DIEA, EtOH/MeOH; PI3Kγ assay: chemoproteomic screening |
Why This Matters
Procurement of the 6-bromo isomer is non-negotiable for programs targeting the 5-bromo-triazolopyridine core; the 5-bromo or other regioisomers lead to different downstream SAR outcomes and cannot substitute.
- [1] Drug Synthesis Database, YaoZhi. 1-(6-bromopyridin-2-yl)-3-(ethoxycarbonyl)thiourea: cyclization to 2-amino-5-bromo[1,2,4]triazolo[1,5-a]pyridine. View Source
- [2] SHENZHEN TARGETRX INC. (2021). Substituted pyridine amide compound and application thereof. CN108349974B, Example 1, Step 1. View Source
- [3] Infona.pl. (2014). SAR of a novel series of 6-aryl-2-amino-triazolopyridines as potent and selective PI3Kγ inhibitors. View Source
